(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of tetrahydronaphthalene. This can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: Conversion of the fluorinated intermediate to the amine. This step often involves reductive amination using reagents like sodium cyanoborohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production may employ continuous flow reactors to enhance reaction efficiency and yield. The use of chiral catalysts or chiral auxiliaries ensures the enantioselective synthesis of the ®-enantiomer.
Types of Reactions:
Oxidation: ®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of azide or thiol groups at the 5-position.
Scientific Research Applications
®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially modulating receptor activity and influencing signal transduction pathways.
Comparison with Similar Compounds
- 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (racemic mixture)
- (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,2,3,4-Tetrahydronaphthalen-1-amine (without fluorine substitution)
Comparison:
- Enantioselectivity: The ®-enantiomer exhibits higher selectivity and potency in biological systems compared to the racemic mixture or the (S)-enantiomer.
- Fluorine Substitution: The presence of the fluorine atom at the 5-position significantly enhances the compound’s chemical stability and biological activity compared to the non-fluorinated analogue.
This detailed overview of ®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine highlights its significance in various scientific and industrial applications
Properties
IUPAC Name |
(1R)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUGHNOJHWIJX-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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